Cas no 16192-08-8 (Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)-)

Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)- structure
16192-08-8 structure
Product Name:Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)-
CAS No:16192-08-8
MF:C10H10O2S
MW:194.250201702118
CID:141156
PubChem ID:140044
Update Time:2025-04-19

Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)-
    • 1-methyl-4-propa-1,2-dienylsulfonylbenzene
    • 1-Methyl-4-(propadienylsulfonyl)benzene
    • 4-Methylphenyl propadienyl sulfone
    • benzene, 1-methyl-4-(1,2-propadienylsulfonyl)-
    • p-Tolyl propadienyl sulphone
    • SCHEMBL13162447
    • AG-803/12478061
    • 1-Methyl-4-(propa-1,2-dien-1-ylsulfonyl)benzene
    • p-tolyl propadienyl sulfone
    • 16192-08-8
    • 1-methyl-4-(1,2-propadienylsulfonyl)benzene
    • Inchi: 1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-8H,1H2,2H3
    • InChI Key: XKGAKLCWOYKBBO-UHFFFAOYSA-N
    • SMILES: S(C=C=C)(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 194.0402
  • Monoisotopic Mass: 194.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

Benzene,1-methyl-4-(1,2-propadien-1-ylsulfonyl)- Related Literature

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